molecular formula C5H7NO3 B8756865 (1-Carbamoylmethyl)acrylic acid CAS No. 54468-53-0

(1-Carbamoylmethyl)acrylic acid

Cat. No.: B8756865
CAS No.: 54468-53-0
M. Wt: 129.11 g/mol
InChI Key: JRXNBYBCTNEZQY-UHFFFAOYSA-N
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Description

(1-Carbamoylmethyl)acrylic acid is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

54468-53-0

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-amino-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C5H7NO3/c1-3(5(8)9)2-4(6)7/h1-2H2,(H2,6,7)(H,8,9)

InChI Key

JRXNBYBCTNEZQY-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3 g (0.027 mol) of itaconic anhydride in 30 ml of tetrahydrofuran, 3 ml of 28% ammonium hydroxide was added. After 1 hr. the reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in 15 ml of water, then acidified to pH 2 with concentrated hydrochloric acid and allowed to stay overnight at 4°. The precipitate formed was filtered off, washed with a small portion of cold water and dried to give 1.4 g (40% yield) of the title compound melting at 153-154° C.; NMR (DMSO-d6): 3.11 (s, 2H, CH2); 5.67,6.13 (s, s, 1H, 1H, CH); 6.7, 7.9 (broad s, s 1H, 1H, NH); 12.15 (broad s, 1H, OH).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

To a mixture of 3g (0.027mol) of itaconic anhydride in 30 ml of tetrahydrofuran, 3 ml of 28% ammonium hydroxide was added. After 1 hr. the reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in 15 ml of water, then acidified to pH 2 with concentrated hydrochloric acid and allowed to stay overnight at 4°. The precipitate formed was filtered off, washed with a small portion of cold water and dried to give 1.4 g (40% yield) of the title compound melting at 153°-154° C.; NMR (DMSO-d6): 3.11 (s, 2H, CH2); 5.67,6.13 (s, s, 1H, 1H, CH); 6.7, 7.9 (broad s, s 1H, 1H, NH); 12.15 (broad s, 1 H, OH).
[Compound]
Name
3g
Quantity
0.027 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

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